1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWSMCZSPERFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144833 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-94-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
The physicochemical properties of this compound, as determined by the rigorous protocols outlined in this guide, form the bedrock of its preclinical development profile. The interplay between lipophilicity, solubility, and ionization will govern its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This data is not merely descriptive; it is predictive. It allows medicinal chemists and formulation scientists to make informed decisions, anticipate challenges, and rationally design the optimal path forward for this promising drug candidate. A thorough and trustworthy characterization, as detailed herein, is the first and most critical step toward minimizing attrition and maximizing the potential for clinical success. [1]
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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protocols.io. LogP / LogD shake-flask method. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information for Green Chemistry. Available from: [Link]
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ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]
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Medicinal Chemistry. Importance of Physicochemical Properties In Drug Discovery. (2015). Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
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ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Available from: [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Available from: [Link]
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ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
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National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]
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PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]
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European Union. STANDARD OPERATING PROCEDURE for solubility testing. (2021). Available from: [Link]
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Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. Available from: [Link]
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National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
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The Strategic Utility of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate in Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins. The rational design of these degraders is a complex, multi-parameter optimization process. The choice of building blocks used to construct the E3 ligase-binding element is a critical determinant of the final degrader's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical analysis of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate , a key chemical scaffold for the synthesis of novel Cereblon (CRBN) E3 ligase modulators. We will explore the chemical rationale behind its design, provide detailed protocols for its incorporation into degrader molecules, and discuss its impact on the resulting degrader's biological activity.
Introduction: The Need for Diversified E3 Ligase Modulators
The majority of clinical and preclinical PROTACs utilize derivatives of thalidomide, pomalidomide, or lenalidomide to engage the Cereblon (CRBN) E3 ligase complex. While these "IMiD" compounds have proven highly effective, there is a growing need for novel CRBN-binding moieties that can offer differentiated pharmacological profiles, improved physicochemical properties, and potentially new protein degradation specificities. The rigid, sp³-rich azetidine scaffold of This compound provides a unique three-dimensional presentation of key pharmacophoric elements, making it an attractive starting point for the development of next-generation CRBN modulators.
Physicochemical Properties of the Building Block
This compound is a commercially available building block that serves as a versatile precursor for the synthesis of more complex CRBN ligands. Its key structural features are the azetidine ring, which provides a rigid and sp³-rich core, and the orthogonal protecting groups (Boc and ethyl ester), which allow for selective chemical manipulation.
| Property | Value | Source |
| Molecular Formula | C13H22N2O5 | |
| Molecular Weight | 286.33 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol |
Synthetic Utility and Experimental Protocols
The primary utility of This compound lies in its role as a precursor to a key intermediate in the synthesis of novel CRBN ligands. The following sections detail the synthetic workflow and provide step-by-step protocols.
General Synthetic Workflow
The overall strategy involves the selective deprotection of the Boc group, followed by the coupling of the resulting free amine to a linker, and finally, the elaboration of the ethyl ester and carbamoyl groups to form the glutarimide ring necessary for CRBN binding.
Caption: General synthetic workflow for elaborating the building block into a final CRBN ligand.
Step-by-Step Protocol: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, ethyl 3-carbamoylazetidine-3-carboxylate .
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Step-by-Step Protocol: Linker Coupling
This protocol describes the coupling of the deprotected azetidine to a linker with a terminal carboxylic acid.
Materials:
-
Ethyl 3-carbamoylazetidine-3-carboxylate (from step 3.2)
-
Linker-COOH (e.g., a PEG linker with a terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Linker-COOH (1.0 eq) in DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
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Add a solution of ethyl 3-carbamoylazetidine-3-carboxylate (1.1 eq) in DMF to the reaction mixture.
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Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
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Upon completion, dilute the reaction with ethyl acetate and wash with water (2x) and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography to obtain the desired linked azetidine intermediate .
Rationale for Use and Impact on Degrader Properties
The incorporation of the azetidine-based scaffold can have a profound impact on the properties of the resulting protein degrader.
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Improved Physicochemical Properties: The sp³-rich nature of the azetidine ring can lead to improved solubility and reduced planar character compared to traditional IMiD-based linkers, which can be beneficial for oral bioavailability.
-
Novel E3 Ligase Interactions: The unique vector and exit point from the azetidine ring can position the linker and the target-binding ligand in a different orientation relative to the E3 ligase, potentially leading to novel ternary complex formation and altered degradation profiles.
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Reduced "Hook Effect": The formation of a stable ternary complex (Target-Degrader-E3 Ligase) is essential for efficient degradation. The specific geometry of the azetidine-based ligand may influence the cooperativity of ternary complex formation, potentially mitigating the "hook effect" at high degrader concentrations.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel CRBN modulators for targeted protein degradation. Its unique structural features offer the potential to create degraders with improved physicochemical properties and differentiated biological activity. As the field of TPD continues to evolve, the exploration of novel E3 ligase ligands derived from such innovative scaffolds will be crucial for unlocking the full therapeutic potential of this modality. Further research into the structural biology of how these azetidine-based ligands interact with CRBN and the resulting ternary complexes will undoubtedly accelerate the development of the next generation of protein degraders.
References
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1-Boc-3-ethyl-3-carbamoyl-azetidine-1,3-dicarboxylate | C13H22N2O5 | Chemspace. Chemspace. Retrieved January 26, 2026, from [Link]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate for PROTACs
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Rigid Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][3][4] The linker is not merely a spacer; its length, rigidity, and chemical properties are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry.[6][7] Their strained ring structure imparts a degree of rigidity that is highly desirable in linker design for PROTACs.[3] This rigidity can help to pre-organize the warhead and E3 ligase ligand in a favorable orientation for ternary complex formation, potentially leading to improved potency and selectivity.[3][5]
This application note provides a detailed protocol for the synthesis of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, a key intermediate for the construction of azetidine-based PROTAC linkers. The 3,3-disubstituted nature of this scaffold allows for precise control over the linker's vectorality and attachment points.
Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow is depicted below.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Azetidine-3-carboxylic acid | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Ethyl Chloroformate | ≥97% | Commercially Available |
| N-Methylmorpholine (NMM) | ≥99% | Commercially Available |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Commercially Available |
| Iodoethane | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 1 M solution | Commercially Available |
Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic acid
Rationale: The first step involves the protection of the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[8] This protection prevents unwanted side reactions of the amine in subsequent steps.
Protocol:
-
To a solution of azetidine-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 equiv.) and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted di-tert-butyl dicarbonate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azetidine-3-carboxylic acid as a white solid. The product can be used in the next step without further purification.
Step 2: Synthesis of 1-Boc-3-carbamoylazetidine-3-carboxylic acid
Rationale: This step introduces the carbamoyl group at the 3-position of the azetidine ring. The carboxylic acid is first activated with ethyl chloroformate in the presence of a non-nucleophilic base, N-methylmorpholine (NMM), to form a mixed anhydride. This activated intermediate then readily reacts with ammonia (from ammonium hydroxide) to form the desired amide.
Protocol:
-
Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 equiv.) dropwise, maintaining the temperature below -10 °C.
-
Slowly add ethyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature does not exceed -10 °C. Stir the resulting mixture for 1 hour at -15 °C.
-
In a separate flask, cool a solution of ammonium hydroxide (5.0 equiv.) to 0 °C.
-
Slowly add the mixed anhydride solution from step 3 to the cold ammonium hydroxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, adjust the pH of the reaction mixture to ~9 with 1 M NaOH.
-
Wash the aqueous mixture with dichloromethane (2 x 50 mL) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-3-carbamoylazetidine-3-carboxylic acid.
Step 3: Synthesis of this compound
Rationale: The final step is the esterification of the remaining carboxylic acid with iodoethane. This is a standard Williamson ether synthesis-type reaction where the carboxylate, formed by deprotonation with a mild base like potassium carbonate, acts as a nucleophile. Anhydrous DMF is used as a polar aprotic solvent to facilitate the S_N2 reaction.
Protocol:
-
To a solution of 1-Boc-3-carbamoylazetidine-3-carboxylic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equiv.).
-
Add iodoethane (1.2 equiv.) to the suspension and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound, as a colorless oil or white solid.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Application in PROTAC Synthesis
The synthesized this compound is a versatile building block for PROTAC linkers. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or the carbamoyl group can be modified. This allows for the modular and efficient assembly of PROTACs with varying linker lengths and attachment points.
Caption: Functionalization for PROTAC assembly.
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The rationale behind each synthetic step is explained, emphasizing the importance of this rigid scaffold in the design of next-generation PROTACs. By providing a reliable synthetic route to this key intermediate, we aim to facilitate research and development in the exciting field of targeted protein degradation.
References
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Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]
-
ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link])
- Google Patents. Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
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PubMed Central. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
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National Institutes of Health. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Available at: [Link]
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Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. Available at: [Link]
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Boc-Azetidine-3-Carboxylic Acid Suppliers USA. 1-boc-azetidine-3-carboxylic acid. Available at: [Link]
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
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ResearchGate. Classification of most common linkers used in PROTAC design based on... Available at: [Link]
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PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
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Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Available at: [Link]
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ACS Publications. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters. Available at: [Link]
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PubMed Central. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Available at: [Link]
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AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]
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PubChem. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. Available at: [Link]
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Bio-Connect. NQC76763 tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxyla... Available at: [Link]
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Application Notes & Protocols: The Strategic Integration of Azetidine Building Blocks in Modern Drug Discovery
Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Medicinal chemists are increasingly looking beyond flat, aromatic systems towards three-dimensional, sp³-rich scaffolds that offer superior properties. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely powerful building block.[1] Despite its inherent ring strain (approx. 25.4 kcal/mol), the azetidine scaffold is significantly more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough to enable unique chemical transformations.[2]
This unique combination of properties—conformational rigidity, a polar nitrogen atom, and a three-dimensional exit vector—makes azetidine a "privileged" motif.[1][2] Its incorporation into molecular designs can lead to profound improvements in aqueous solubility, metabolic stability, and target-binding affinity.[1] The successful integration of azetidines into several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , serves as definitive validation of their therapeutic potential.[1]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the strategic application of azetidine building blocks, covering their synthesis, functionalization, and role as bioisosteric replacements, supported by field-proven protocols and mechanistic insights.
The Azetidine Motif: A Tool for Physicochemical and Pharmacokinetic Optimization
The decision to incorporate an azetidine into a drug candidate is driven by its ability to solve common challenges in medicinal chemistry. Its utility stems from a unique set of structural and chemical characteristics.
A Superior Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is replaced by another to enhance desired properties without compromising biological activity. The azetidine ring is an excellent bioisostere for several common motifs.
-
Rationale: Replacing sterically demanding or metabolically liable groups like gem-dimethyl or tert-butyl with an azetidin-3-yl moiety can maintain or improve potency while significantly enhancing solubility and reducing lipophilicity. Similarly, it can replace larger heterocycles like piperidine or pyrrolidine, offering a more compact and rigid vector.[3]
Caption: Bioisosteric replacement strategies using the azetidine scaffold.
Impact on Pharmacokinetic Properties
The rigid, non-planar structure of the azetidine ring has a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
| Property | Challenge with Traditional Scaffolds | Azetidine Solution & Rationale |
| Metabolic Stability | Aliphatic chains or aromatic rings are susceptible to CYP450-mediated oxidation. | The azetidine ring itself is generally stable to metabolism. Its placement can shield adjacent, metabolically vulnerable positions. The nitrogen atom's pKa is also lowered compared to larger cyclic amines, reducing its interaction with metabolic enzymes. |
| Aqueous Solubility | High lipophilicity (logP) leads to poor solubility, hindering formulation and bioavailability. | The polar nitrogen atom acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to its carbocyclic or more lipophilic heterocyclic counterparts.[1] |
| Permeability | High polarity can sometimes reduce passive diffusion across cell membranes. | The compact nature of the azetidine ring provides a balance. It increases polarity without the significant increase in size that often hampers permeability, occupying a favorable region of chemical space. |
| Target Affinity | Flexible linkers can lead to an entropic penalty upon binding to a target. | The conformational rigidity of the azetidine ring pre-organizes the substituents into a defined orientation, reducing the entropic cost of binding and potentially leading to higher affinity and selectivity.[1] |
Core Synthetic Methodologies and Protocols
The accessibility of diversely functionalized azetidine building blocks is critical for their widespread adoption. While historically challenging to synthesize, modern methods have made their production scalable and modular.[4]
Caption: Major synthetic pathways to functionalized azetidines.
Protocol: Intramolecular Cyclization of a γ-Amino Alcohol Derivative
This is a foundational method for synthesizing N-substituted azetidines. The strategy involves forming a 1,3-aminopropanol backbone and converting the hydroxyl into a good leaving group to facilitate an intramolecular SN2 reaction.
-
Causality Behind Experimental Choices:
-
Leaving Group: Mesylate (Ms) or tosylate (Ts) are chosen because they are excellent leaving groups that are easily formed from alcohols under mild conditions.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine (or a protected precursor like a sulfonamide) without competing in the SN2 reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for SN2 reactions, as it solvates the cation without strongly solvating the nucleophilic anion, thus increasing its reactivity.
-
Step-by-Step Methodology:
-
Mesylation:
-
To a solution of the N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) at 0 °C under an argon atmosphere, add triethylamine (Et₃N) (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude mesylate in anhydrous DMF (0.1 M).
-
Add potassium carbonate (K₂CO₃) (3.0 eq).
-
Heat the mixture to 80-90 °C and stir overnight. The elevated temperature is necessary to overcome the activation energy for forming the strained four-membered ring.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc-azetidine.
-
Protocol: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
This modern and highly modular approach leverages the extreme ring strain of ABBs to drive reactions with a wide range of nucleophiles, directly installing functionality at the C3-position.[3][5]
-
Causality Behind Experimental Choices:
-
Acid Catalyst: For basic or weakly acidic nucleophiles (alcohols, anilines), a strong, non-nucleophilic Brønsted acid like triflic acid (TfOH) is required.[3] It protonates the ABB nitrogen, activating the strained C-N bonds towards nucleophilic attack. The triflate counter-anion is non-nucleophilic and will not compete.
-
Temperature: The initial addition is performed at low temperatures (-78 to -40 °C) to control the highly exothermic protonation and subsequent ring-opening, preventing side reactions.[3]
-
No Catalyst for Acidic Nucleophiles: Highly acidic nucleophiles like phenols or carboxylic acids can protonate the ABB directly, requiring no external catalyst.[3]
-
Step-by-Step Methodology (for an alcohol nucleophile):
-
Preparation:
-
To a solution of the alcohol nucleophile (1.2 eq) in anhydrous acetonitrile (CH₃CN) (0.1 M) under an argon atmosphere, cool the flask to -40 °C.
-
In a separate flask, prepare a solution of 1-Boc-1-azabicyclo[1.1.0]butane (1.0 eq) in CH₃CN.
-
-
Activation and Addition:
-
Slowly add triflic acid (TfOH) (0.9 eq) to the solution of the alcohol.
-
Add the solution of the ABB dropwise to the activated nucleophile solution at -40 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-substituted azetidine.
-
Case Studies: Azetidine-Containing Drugs
The tangible success of azetidine building blocks is best illustrated by their presence in marketed pharmaceuticals across diverse therapeutic areas.
| Drug Name (Brand) | Therapeutic Area | Role of the Azetidine Moiety |
| Baricitinib (Olumiant) | Rheumatoid Arthritis (JAK Inhibitor) | The 3-(ethylsulfonyl)azetidine moiety provides a crucial vector that projects into a specific pocket of the Janus kinase active site, enhancing potency and selectivity. It also improves the overall physicochemical properties of the drug.[1] |
| Cobimetinib (Cotellic) | Melanoma (MEK Inhibitor) | The 3-(dimethylamino)azetidine group enhances aqueous solubility and serves as a key binding element, contributing to the drug's high potency against the MEK1 enzyme.[1][2] |
| Azelnidipine (Calblock) | Hypertension (Calcium Channel Blocker) | The azetidin-3-ol ester is a key structural feature that differentiates it from other dihydropyridine calcium channel blockers, contributing to its unique pharmacokinetic profile and long duration of action.[2][6] |
| Sarolaner (Simparica) | Veterinary Parasiticide | The azetidine ring is part of the spirocyclic core of the molecule, providing a rigid and defined three-dimensional structure essential for potent antagonism of insect GABA-gated chloride channels.[1] |
Conclusion and Future Outlook
Azetidine building blocks have transitioned from a synthetic curiosity to a mainstream tool in drug discovery. Their ability to confer conformational rigidity, improve metabolic stability, and enhance solubility makes them invaluable for overcoming common hurdles in lead optimization.[1][4] Advances in synthetic chemistry, particularly strain-release methodologies, have democratized access to a wide array of functionalized azetidines, enabling their rapid incorporation and evaluation in drug discovery programs.[3][5] As the pharmaceutical industry continues to explore novel chemical space and tackle increasingly challenging biological targets, the strategic application of these powerful four-membered heterocycles is set to expand, cementing their role as a cornerstone of modern medicinal chemistry.
References
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Parmar, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
Han, J.-Q., et al. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Organic Letters. Available at: [Link]
-
Al-Gharabli, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kee, C. W., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Angewandte Chemie. Available at: [Link]
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O'Byrne, A. (2012). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Zoller, J., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
Foley, D. J., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (2021). Examples of azetidine-based bioisosters. Available at: [Link]
-
Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. Available at: [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]
-
Singh, G. S., et al. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Medicinal Chemistry Research. Available at: [Link]
-
Zhang, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
-
ResearchGate. (2026). Selected azetidine-containing spirocyclic pharmaceuticals. Available at: [Link]
-
ResearchGate. (2023). Background and conceptual design a Aza-azetidine bioisostere of piperazine. Available at: [Link]
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- 6. enamine.net [enamine.net]
Application Note & Protocol: Strategies for Amide Coupling with Sterically Hindered Azetidine-3-Carboxylic Acid Derivatives
Introduction
Azetidine scaffolds are privileged structures in modern medicinal chemistry, serving as conformationally constrained bioisosteres for various functional groups. Their rigid framework allows for precise projection of substituents into three-dimensional space, enabling fine-tuned interactions with biological targets. The specific molecule, 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, presents a unique synthetic challenge due to the presence of a sterically hindered quaternary center at the 3-position. While this specific molecule lacks a free carboxylic acid for a direct amide coupling, it is structurally related to important building blocks like 1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid. This application note will provide a comprehensive guide and a detailed protocol for the amide coupling of such sterically demanding azetidine-3-carboxylic acids, a crucial transformation for generating novel chemical entities in drug discovery programs.[1][2]
The formation of an amide bond is the most common reaction in medicinal chemistry, yet it can be challenging, especially with sterically hindered or electron-deficient coupling partners.[3] Standard conditions may lead to low yields, side reactions, or complete failure to react.[1][3] This guide will delve into the rationale behind selecting the appropriate coupling reagents and reaction conditions to overcome these challenges, ensuring a high-yielding and robust protocol.
Mechanism of Amide Bond Formation
The fundamental principle of amide coupling involves the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1][2] Direct condensation of a carboxylic acid and an amine is generally not feasible as it results in a non-productive acid-base reaction.[4] Coupling reagents facilitate this process by converting the carboxylic acid's hydroxyl group into a better leaving group, typically forming a highly reactive intermediate such as an active ester, an acylphosphonium species, or an acylisourea.[1][4]
Below is a generalized workflow for amide coupling:
Caption: General workflow for an amide coupling reaction.
The choice of coupling reagent is critical and depends on the specific substrates. For sterically hindered systems, highly reactive reagents are often required.
Selecting the Optimal Coupling Reagent
A variety of coupling reagents are available, each with its own advantages and disadvantages. For challenging substrates like our target azetidine, uronium/aminium or phosphonium-based reagents are generally preferred over carbodiimides due to their higher reactivity and lower propensity for side reactions.
| Coupling Reagent | Full Name | Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, effective for hindered amino acids, low racemization with additives like HOAt. | More expensive, can cause guanidinylation of the amine if not used correctly. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Good reactivity, widely used, less expensive than HATU. | Less reactive than HATU for highly hindered systems. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, safer (non-explosive byproducts), byproducts are water-soluble, facilitating purification.[5][6] | Relatively newer and may be more expensive. |
| T3P® | Propylphosphonic Anhydride | Excellent for hindered substrates, water-soluble byproducts, often high yielding.[7] | Typically requires pyridine as a base, which can be difficult to remove. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | Cost-effective, water-soluble carbodiimide and byproducts. HOBt minimizes racemization.[8] | Can be less effective for severely hindered substrates compared to uronium salts.[3] |
For the purpose of this protocol, we will focus on HATU due to its well-documented success in coupling sterically demanding substrates.[3]
Core Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of 1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid with a generic primary amine (R-NH₂).
Materials and Reagents:
-
1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid
-
Amine (R-NH₂)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid (1.0 eq).
-
Add HATU (1.1 eq) to the flask.
-
Dissolve the solids in anhydrous DMF (use a concentration of approximately 0.1-0.2 M).
-
-
Activation:
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. The order of addition is crucial; adding the base last prevents premature decomposition of HATU.[9]
-
Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is often beneficial for hindered substrates.[9]
-
-
Amine Addition:
-
In a separate vial, dissolve the amine (R-NH₂) (1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Reaction Monitoring:
-
To monitor by TLC, take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin if the starting amine is visible). The product should have a different Rf value than the starting materials.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes help remove DMF and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (as determined by TLC analysis) to afford the pure amide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualizing the Amide Coupling Mechanism
The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-active ester.
Caption: Mechanism of HATU-mediated amide bond formation.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions.[9][10]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance of the amine or acid is too great. 3. Reagents (especially DMF) are not anhydrous. 4. Base is not strong enough or is sterically hindered. | 1. Switch to a more powerful coupling reagent like COMU or consider converting the acid to an acyl fluoride.[3] 2. Increase reaction temperature (e.g., to 40-60 °C) or prolong reaction time. 3. Use freshly dried solvents and ensure reagents are stored properly. 4. Try a different non-nucleophilic base like 2,4,6-collidine. |
| Side Product Formation | 1. Guanidinylation of the amine by HATU/HBTU. 2. Epimerization if the carboxylic acid has a chiral center at the α-position. 3. Formation of N-acylurea with carbodiimide reagents. | 1. Use a phosphonium-based reagent (e.g., PyBOP) which does not cause guanidinylation, or use the pre-activation method described in the protocol. 2. Add a racemization suppressant like HOAt (inherent in HATU) or HOBt. Run the reaction at a lower temperature. 3. Use uronium/phosphonium reagents instead of carbodiimides. |
| Difficult Purification | 1. Byproducts are co-eluting with the product. 2. Residual DMF in the crude product. | 1. Use a coupling reagent with water-soluble byproducts (e.g., T3P, COMU, EDC).[5][7] 2. Perform thorough aqueous washes. For stubborn cases, high-vacuum drying or lyophilization from a dioxane/water mixture can remove residual DMF. |
References
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit r/Chempros. (2022, March 24). amide coupling help. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. DOI: 10.1021/op2000646. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Kumar, A., Sharma, G., & Singh, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. Retrieved from [Link]
-
ACS Applied Nano Materials. (2021). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. Retrieved from [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
Organic Letters. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Deployment of 3,3-Disubstituted Azetidines in Modern Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain, pronounced three-dimensionality, and unique physicochemical properties offer a powerful toolset for overcoming common challenges in drug design.[2][3] This guide focuses specifically on 3,3-disubstituted azetidines, a subclass that provides rigid, non-stereogenic scaffolds for precise molecular engineering. We will explore the fundamental principles that make these structures advantageous, delve into their practical applications with case studies, and provide detailed protocols for their synthesis and incorporation into research pipelines.
The Azetidine Advantage: Why a Strained Ring is a Strategic Asset
The utility of the 3,3-disubstituted azetidine scaffold is rooted in a unique combination of structural and chemical properties that distinguish it from more common five- and six-membered heterocycles.[3]
-
Conformational Rigidity and Reduced Rotational Freedom: The four-membered ring is inherently strained and adopts a puckered conformation. The addition of two substituents at the C3 position effectively "locks" this conformation, significantly reducing the number of rotatable bonds in a molecule.[4] This rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Bioisosteric Replacement: 3,3-disubstituted azetidines are excellent bioisosteres for commonly used but often problematic functional groups. Most notably, they serve as replacements for the gem-dimethyl group and carbonyl functionalities.[4][5] This substitution strategy avoids the introduction of a new stereocenter while often improving key drug-like properties.[6]
-
Enhanced Physicochemical Profile: The incorporation of the polar, sp³-rich azetidine motif can profoundly impact a molecule's properties. It has been shown to:
-
Increase Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, disrupting crystal packing and improving solvation.[7]
-
Improve Metabolic Stability: The rigid, sterically hindered core can shield adjacent functional groups from metabolic enzymes.[2][4]
-
Provide Novel Exit Vectors: The substituents at the C3 position are projected in well-defined, perpendicular vectors, allowing chemists to explore previously inaccessible chemical space around a core scaffold.[7]
-
Application Note I: Enhancing Potency and Cellular Activity in Oncology
Case Study: Development of Novel STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often overactive in a variety of cancers, making it a prime therapeutic target. Research into small-molecule STAT3 inhibitors has led to the development of azetidine-based compounds that demonstrate significant improvements over previous generations of inhibitors.[8]
The Challenge: Early STAT3 inhibitors showed good in vitro activity but suffered from poor cell permeability and metabolic instability, limiting their therapeutic potential.
The Azetidine Solution: By replacing a flexible core with a rigid 3,3-disubstituted azetidine scaffold, researchers were able to lock the key pharmacophoric elements into the optimal binding conformation. This strategic modification led to several key improvements:
-
Enhanced Cellular Potency: Several azetidine-containing analogues demonstrated superior activity in cell-based assays compared to their predecessors.[8]
-
Improved Drug-like Properties: The azetidine core improved the overall physicochemical profile, leading to better cell permeability.
-
Mechanism of Action: These compounds were shown to inhibit the survival of cancer cells with constitutively active STAT3, suppress the expression of STAT3 target genes, and induce apoptosis (programmed cell death).[8]
Logical Workflow for Azetidine Integration in Drug Design
Caption: Workflow for integrating azetidines to solve common drug discovery issues.
Application Note II: Combating Antibiotic Resistance
Case Study: Novel Agents Against Multidrug-Resistant Tuberculosis
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains (MDR-TB).[9] A novel series of azetidine derivatives has been identified that shows potent bactericidal activity against both drug-sensitive and MDR-TB strains.[9]
The Challenge: New anti-TB drugs are urgently needed that act on novel targets and do not readily induce resistance.
The Azetidine Solution: A whole-cell phenotypic screen identified a series of azetidines with potent antitubercular activity.[9]
-
Novel Mechanism of Action: These compounds were found to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope.[9] This mechanism is distinct from existing cell wall inhibitors.
-
Overcoming Resistance: Crucially, these azetidine-based compounds demonstrated no detectable drug resistance, a critical advantage in the fight against MDR-TB.[9]
-
Favorable Profiles: The lead compounds exhibited promising toxicological and pharmacokinetic profiles, positioning them for further development as next-generation anti-TB therapies.
Bioisosteric Replacement of gem-Dimethyl with Azetidine
Caption: Visual representation of replacing a gem-dimethyl group with an azetidine core. (Note: Placeholder images used for R-groups)
Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines
Traditional methods for synthesizing 3,3-disubstituted azetidines often involve multiple steps, harsh conditions, or have limited functional group tolerance.[4][10] A modern, modular approach using azetidinylation reagents provides a more practical and versatile route.[4][11] This protocol is based on the scandium-catalyzed substitution reaction of azetidinyl trichloroacetimidates.[4]
Objective: To synthesize a 3,3-disubstituted azetidine via electrophilic azetidinylation.
Materials:
-
N-Boc-3-hydroxy-3-phenylazetidine (Starting Material)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Nucleophile (e.g., indole, pyrazole, thiol)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: Synthesis of the Azetidinyl Trichloroacetimidate (ATA) Reagent
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxy-3-phenylazetidine (1.0 equiv) and anhydrous DCM (0.2 M).
-
Addition: Cool the solution to 0 °C. Add trichloroacetonitrile (1.5 equiv) dropwise, followed by the slow addition of DBU (0.1 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, the azetidinyl trichloroacetimidate (ATA), is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.
Part B: Sc(OTf)₃-Catalyzed Nucleophilic Substitution
-
Setup: To a separate flame-dried flask under argon, add the crude ATA from Part A (1.0 equiv), the chosen nucleophile (e.g., indole, 1.2 equiv), and anhydrous DCM (0.2 M).
-
Catalyst Addition: Add Sc(OTf)₃ (10 mol%) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the final 3,3-disubstituted azetidine product.
Self-Validation: The success of the reaction can be confirmed by ¹H and ¹³C NMR spectroscopy to verify the structure and by high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The yields for this modular approach are typically high.[4]
Data Summary: Physicochemical Property Comparison
The strategic replacement of a common moiety like a gem-dimethyl group with a 3,3-disubstituted azetidine ring can lead to a dramatic improvement in drug-like properties.
| Property | Parent Compound (gem-Dimethyl) | Analogue (3,3-Disubstituted Azetidine) | Rationale for Change |
| Calculated LogP (cLogP) | Typically Higher | Typically Lower | The polar nitrogen atom increases hydrophilicity. |
| Aqueous Solubility | Low to Moderate | Moderate to High | Introduction of a hydrogen bond acceptor improves solvation.[7] |
| Metabolic Stability (t½) | Often Low | Significantly Higher | Steric shielding and removal of metabolically liable C-H bonds.[2] |
| Ligand Efficiency (LE) | Baseline | Often Improved | The rigid scaffold reduces the entropic penalty of binding. |
Conclusion and Future Outlook
3,3-Disubstituted azetidines are no longer a synthetic novelty but a validated strategic tool in the arsenal of medicinal chemists and drug discovery professionals. Their ability to confer conformational rigidity, act as effective bioisosteres, and improve fundamental physicochemical properties makes them invaluable for lead optimization.[2][7] As synthetic methods continue to evolve, becoming more modular and scalable, the application of these powerful scaffolds is set to expand further, enabling the design of next-generation therapeutics for a wide range of diseases, from cancer and infectious diseases to neurological disorders.[8][9][12]
References
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Azetidine synthesis . Organic Chemistry Portal. [Link]
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . The Journal of Organic Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. (2026). [Link]
-
Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . ResearchGate. [Link]
-
Yuan, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . Journal of Medicinal Chemistry. [Link]
-
Cox, J. A. G., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly . Journal of Medicinal Chemistry. [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design . (2019). Technology Networks. [Link]
-
Li, Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines . Journal of the American Chemical Society. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry . (2025). ChemRxiv. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs . (2026). PubMed. [Link]
-
Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors . PubMed. [Link]
-
Scott, J. S., et al. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis . PMC. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . (2021). LJMU Research Online. [Link]
-
Richardson, A. D., & Yoon, T. P. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions . Chemical Science. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control . (2016). MDPI. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines . (2025). Journal of the American Chemical Society. [Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes . PMC. [Link]
-
A. Azetidines are useful scaffolds in a broad area of disciplines. B... . (2022). ResearchGate. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of Azetidine-Containing PROTAC Linkers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of PROTACs incorporating azetidine derivatives in their linkers. The unique structural and physicochemical properties of azetidine-containing linkers offer exciting possibilities in optimizing PROTAC efficacy and drug-like properties. However, their synthesis can present specific challenges. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the PROTAC with an azetidine linker is significantly lower than expected. What are the most common areas to investigate first?
Low overall yield in a multi-step synthesis is a common frustration. For azetidine-containing PROTACs, a systematic approach is key. Start by evaluating these critical points:
-
Integrity of Starting Materials: Before embarking on the synthesis, rigorously confirm the purity and identity of your azetidine derivative, E3 ligase ligand, and target protein ligand.[1] Techniques such as NMR and LC-MS are essential to ensure the starting materials have not degraded and are of the highest quality.
-
Efficiency of the Initial Coupling Reaction: The first amide or ether bond formation involving the azetidine linker is often a critical bottleneck. Inefficient conversion at this stage will cascade and dramatically reduce your overall yield.
-
Side Reactions Involving the Azetidine Ring: The inherent ring strain of azetidines can make them susceptible to undesired side reactions under certain conditions.[2][3] Be vigilant for potential ring-opening or rearrangement products.
-
Purification Challenges: The incorporation of an azetidine moiety can alter the polarity and solubility of your intermediates and final PROTAC. This may render standard purification methods, like normal-phase silica gel chromatography, less effective, leading to significant product loss.[4]
Q2: I'm observing incomplete consumption of my azetidine-containing starting material during the coupling reaction. What adjustments can I make?
Incomplete conversion is a frequent hurdle. Here’s a breakdown of potential causes and solutions:
-
Steric Hindrance: Azetidine derivatives, particularly those with substitution, can present significant steric bulk, hindering the approach of coupling reagents and the other binding partner.
-
Suboptimal Coupling Reagents: Not all coupling reagents are created equal, especially when dealing with sterically demanding or electronically unique substrates like azetidines.
-
Insufficient Activation: The carboxylic acid partner may not be fully activated, or the activated species may be too short-lived to react efficiently with the azetidine nitrogen.
-
Solvent and Base Effects: The choice of solvent and base can profoundly influence reaction rates and equilibria.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Experiment with a panel of coupling reagents such as HATU, HBTU, or COMU, in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine. | These reagents are known for their high efficiency in forming amide bonds, even with challenging substrates. |
| Reaction Temperature | While room temperature is a common starting point, gentle heating (e.g., 40-50 °C) can sometimes overcome activation energy barriers. Monitor for potential side reactions at elevated temperatures. | Increased temperature can enhance reaction kinetics. |
| Solvent Choice | If solubility is an issue or the reaction is sluggish in common solvents like DMF or DCM, consider switching to a more polar aprotic solvent like NMP or DMA.[1] | A suitable solvent ensures all reactants are fully dissolved and can interact effectively. |
| Order of Addition | Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the azetidine component can improve yields. | This ensures the activated species is readily available for reaction with the nucleophilic azetidine nitrogen. |
Q3: My LC-MS analysis reveals multiple unexpected peaks with similar mass-to-charge ratios to my desired product. What could be the source of these impurities?
The appearance of a complex mixture of products often points to side reactions. With azetidine linkers, consider these possibilities:
-
Ring-Opening: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[2][3] This is more likely under harsh acidic or basic conditions or in the presence of strong nucleophiles.
-
Protecting Group Instability: If you are using a protected azetidine derivative, the protecting group might be partially cleaved under the reaction conditions, leading to a mixture of protected and deprotected species.
-
Epimerization: If your azetidine linker or other components of the PROTAC contain chiral centers, epimerization can occur, especially under basic conditions or during prolonged reaction times.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Protecting Group Strategy for Azetidine Linkers
The choice of protecting group for the azetidine nitrogen is critical for a successful synthesis. The ideal protecting group should be stable to the reaction conditions used for linker elongation and coupling to the warhead and E3 ligase ligand, yet readily removable under mild conditions.
Common Protecting Groups for Azetidine and Their Applications:
| Protecting Group | Abbreviation | Deprotection Conditions | Advantages | Considerations |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM)[5] | Stable to a wide range of reaction conditions; commonly used in peptide synthesis.[6] | Not suitable if other acid-labile groups are present. |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and Fmoc protecting groups. | The catalyst can sometimes be poisoned by sulfur-containing compounds. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[6] | Mild deprotection conditions; ideal for solid-phase synthesis. | Not compatible with base-sensitive functional groups. |
Experimental Protocol: Boc Deprotection of an Azetidine-Containing Intermediate
-
Dissolve the Boc-protected azetidine intermediate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.
Guide 2: Purification Strategies for Polar, Azetidine-Containing PROTACs
The incorporation of an azetidine moiety, often as part of a more complex linker, can significantly increase the polarity of your PROTAC.[7] This can make purification by traditional normal-phase silica gel chromatography challenging, leading to poor separation and low recovery.
Recommended Purification Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for purifying polar compounds.[4] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is typically used.
-
Ion-Exchange Chromatography: If your PROTAC has a net positive or negative charge, ion-exchange chromatography can be a powerful purification tool.
-
Size-Exclusion Chromatography (SEC): For larger PROTACs, SEC can be used to separate the desired product from smaller impurities.
Experimental Protocol: General RP-HPLC Purification
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto a semi-preparative or preparative C18 RP-HPLC column.
-
Elute the compound using a gradient of acetonitrile or methanol in water (both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
Guide 3: Analytical Characterization of Azetidine-Containing PROTACs
Thorough analytical characterization is essential to confirm the identity, purity, and stability of your final PROTAC.
Key Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress, assessing purity, and confirming the molecular weight of your intermediates and final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your PROTAC. 2D NMR techniques like COSY and HSQC can be invaluable for assigning complex spectra. The characteristic signals of the azetidine ring protons can be a useful diagnostic tool.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is essential for confirming the elemental composition of your newly synthesized PROTAC.
Troubleshooting Analytical Data:
-
Broad NMR Signals: This could indicate conformational heterogeneity, aggregation, or the presence of paramagnetic impurities. Running the NMR at an elevated temperature can sometimes sharpen the signals.
-
Multiple Peaks in LC-MS with the Same Mass: This may suggest the presence of diastereomers or constitutional isomers. Chiral chromatography or careful analysis of NMR data may be required to resolve these.
-
Unexpected Fragmentation in MS: The azetidine ring may undergo characteristic fragmentation patterns in the mass spectrometer. Understanding these can aid in structural confirmation.
Concluding Remarks
The synthesis of PROTACs with azetidine-containing linkers, while presenting unique challenges, offers a rewarding avenue for the development of novel therapeutics. By understanding the inherent reactivity of the azetidine ring, employing appropriate protecting group strategies, and utilizing suitable purification and analytical techniques, researchers can successfully navigate the synthetic hurdles and unlock the potential of this exciting class of molecules. This guide serves as a starting point for troubleshooting common issues. Remember that each specific PROTAC synthesis will have its own nuances, and a systematic, evidence-based approach to problem-solving will ultimately lead to success.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3295-3308. [Link]
-
Zorba, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(23), 10846-10864. [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Jones, C. M., & Wipf, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16375-16388. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 334-339. [Link]
-
Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(30), e202400308. [Link]
-
Ciulli, A., & Crews, C. M. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(17), 12514-12535. [Link]
-
Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Ciulli, A. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(31), 17161-17174. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3295-3308. [Link]
-
American Chemical Society. (2023). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Spring 2023. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
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- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Carbamoylazetidine Compounds
Welcome to the technical support center for the synthesis of carbamoylazetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Carbamoylazetidines are valuable building blocks in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance metabolic stability and binding interactions. However, their synthesis is often accompanied by specific challenges owing to the inherent strain of the four-membered ring.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific problems you might encounter in the lab. Each issue is broken down into its probable causes, followed by detailed, actionable solutions.
Problem 1: Low or No Yield of the Desired Carbamoylazetidine
You've run your intramolecular cyclization reaction (e.g., from a γ-amino alcohol precursor) but see very little or no product upon workup and analysis.
Q1: My primary synthetic strategy is the intramolecular cyclization of a γ-amino alcohol derivative. What are the most likely reasons for reaction failure?
A: Failure in intramolecular cyclization reactions to form azetidines often stems from a few critical factors:
-
Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group at the γ-position. Hydroxyl groups, for instance, require activation. If you are using a tosylate, mesylate, or halide, ensure its formation was successful in the preceding step.
-
Steric Hindrance: Bulky substituents on the acyclic precursor, either near the reacting centers or on the nitrogen of the carbamoyl group, can significantly slow down the rate of the desired intramolecular reaction, allowing side reactions to dominate.
-
Incorrect Base Selection: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the carbamoyl nitrogen (or a precursor amine) to initiate the cyclization. Conversely, a base that is too strong or sterically hindered might favor intermolecular reactions or elimination side reactions.
-
Reaction Concentration: The concentration of your reaction can dramatically influence the outcome. High concentrations favor intermolecular reactions, leading to dimerization or polymerization, over the desired intramolecular cyclization.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of a Dimeric or Polymeric Byproduct
You observe a significant amount of a byproduct with approximately double the mass of your expected product.
Q2: What causes the formation of dimers or polymers, and how can I favor the intramolecular cyclization?
A: Dimerization is a classic competing intermolecular reaction. It occurs when one molecule of your acyclic precursor reacts with another, rather than with itself.
-
Causality: The fundamental principle at play is reaction kinetics. Intramolecular reactions are entropically favored but can be slow if the conformation required for cyclization is not easily accessible. Intermolecular reactions are concentration-dependent. At high concentrations, the probability of two precursor molecules colliding and reacting is much higher.
| Strategy | Protocol | Rationale |
| High Dilution | Reduce the concentration of your substrate significantly (e.g., to 0.01-0.05 M). | By lowering the concentration, you decrease the frequency of intermolecular collisions, giving the entropically favored intramolecular cyclization a higher probability of occurring. |
| Slow Addition | Prepare a solution of your precursor and add it slowly (e.g., via syringe pump) to a heated solution of the base. | This technique, often called pseudo-dilution or high-dilution conditions, maintains a very low instantaneous concentration of the reactive species, thus minimizing intermolecular side reactions. |
| Choice of Base | Use a base that promotes rapid cyclization. For example, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. | A strong, non-nucleophilic base can quickly deprotonate the nitrogen, and if the subsequent cyclization is fast, it can outcompete the intermolecular pathway. |
Problem 3: Product Instability and Ring-Opening
You successfully form the carbamoylazetidine, but it decomposes during workup or purification, often yielding an acyclic amine.
Q3: Why is my carbamoylazetidine ring opening, and how can I prevent this decomposition?
A: The azetidine ring is strained and susceptible to nucleophilic ring-opening, a reaction often catalyzed by acids.[2] The N-carbamoyl group, being electron-withdrawing, reduces the basicity of the azetidine nitrogen. This might seem protective, but if protonation does occur, the ring becomes highly activated towards nucleophilic attack.
-
Mechanism of Decomposition: Acid-catalyzed ring-opening typically involves protonation of the azetidine nitrogen, making the ring an excellent leaving group. A nucleophile (e.g., water, alcohol from the solvent, or even a counter-ion from the acid used) can then attack one of the ring carbons, leading to cleavage of a C-N bond.[2]
-
Acid-Free Workup: Avoid acidic conditions during your aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to neutralize any residual acid.
-
Chromatography Conditions: When performing column chromatography, be mindful of the stationary phase. Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds on the column.
-
Neutralize Silica: You can pre-treat your silica gel by slurrying it in a solvent containing a small amount of a volatile base, like triethylamine (~1%), before packing the column.
-
Use Alternative Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil. Reverse-phase chromatography (C18) with buffered mobile phases is also an excellent option for polar compounds.
-
-
Solvent Choice: Remove protic solvents (like methanol or ethanol) as quickly as possible after the reaction, as they can act as nucleophiles under certain conditions.
Caption: Mechanism of acid-catalyzed ring-opening.
Problem 4: Epimerization of Chiral Centers
You are synthesizing a chiral carbamoylazetidine, but the final product has low enantiomeric or diastereomeric excess.
Q4: What reaction conditions can cause epimerization, and how can I preserve the stereochemistry of my compound?
A: Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk, especially when using strong bases or elevated temperatures.
-
Cause of Epimerization: If there is a stereocenter with an adjacent acidic proton (e.g., at the C2 or C4 position of the azetidine ring), a strong base can deprotonate this position to form a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization. The nature of the substituent on the nitrogen plays a crucial role; for some N-substituted azetidines, extensive epimerization has been observed.[3]
| Parameter | Recommendation | Rationale |
| Base Strength | Use the mildest base possible that still effects the desired transformation. Bases like potassium carbonate (K₂CO₃) are often preferred over stronger, non-nucleophilic bases like LDA or NaHMDS if applicable. | Stronger bases are more likely to deprotonate less acidic C-H bonds, leading to unwanted epimerization. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures provide the activation energy needed to overcome the barrier for deprotonation at carbon, increasing the risk of epimerization. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Prolonged exposure to basic conditions can increase the extent of epimerization, even with milder bases. |
| Protecting Groups | If possible, choose substituents on the ring that do not create adjacent acidic protons or that sterically hinder the approach of a base. | This is a design consideration that can preemptively solve the problem of epimerization. |
Frequently Asked Questions (FAQs)
Q5: What are the best general conditions for an intramolecular cyclization to form a carbamoylazetidine?
A: While the optimal conditions are substrate-dependent, a good starting point for the cyclization of a γ-halo-N-carbamoyl amine is to use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF at room temperature to 60°C.[1][4] Always start with high dilution conditions (≤0.05 M) to minimize dimerization.
Q6: I'm using a Mitsunobu reaction for the cyclization. What are the common pitfalls?
A: The Mitsunobu reaction is excellent for forming C-N bonds but can be tricky. Common issues include:
-
Incomplete Reaction: Ensure your reagents (DIAD/DEAD and PPh₃) are pure and the reaction is run under anhydrous conditions.
-
Byproduct Formation: The major byproducts are the hydrazine dicarboxylate and triphenylphosphine oxide. Their removal can be challenging. Chromatography on silica gel is standard, though precipitation/crystallization can sometimes be effective.
-
Stereocenter Inversion: Remember that the Mitsunobu reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. This must be factored into your synthetic design.
Q7: My carbamoylazetidine is very polar and streaks on the silica gel column. What are some effective purification strategies?
A: High polarity can make purification difficult. Here are some proven strategies:
-
Solvent System Modification: Add a small amount of a polar modifier to your mobile phase. For example, in a dichloromethane/methanol system, adding 1% ammonium hydroxide can improve the peak shape of basic compounds by neutralizing the acidic sites on the silica.
-
Reverse-Phase Chromatography: C18 columns are excellent for polar compounds. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or TFA, if your compound is stable) and acetonitrile or methanol.
-
Ion-Exchange Chromatography: If your molecule has a persistent charge or a highly basic/acidic handle, ion-exchange chromatography can be a very effective, though more specialized, purification technique.
References
-
Couty, F., & Evano, G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Fioravanti, G., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Mehra, V., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]
-
Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scaling Up the Synthesis of Azetidine-3-Carboxylates
Welcome to the technical support center for the synthesis of azetidine-3-carboxylates. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from lab-scale synthesis to pilot-plant or manufacturing-scale production. The formation of the strained four-membered azetidine ring presents unique challenges that are often amplified during scale-up.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a safe, efficient, and reproducible synthesis.
Core Challenge: Managing Ring Strain and Reaction Energetics
The primary difficulty in synthesizing azetidines lies in overcoming the inherent ring strain, which is approximately 25.4 kcal/mol.[2] This thermodynamic barrier makes the ring-closure step energetically demanding and can favor competing intermolecular side reactions, such as polymerization, especially at the higher concentrations required for large-scale production. Furthermore, exothermic cyclization steps that are easily managed in a lab flask can pose a significant thermal runaway risk in a large reactor.[3][4][5] Effective scale-up hinges on precise control of reaction parameters to favor the desired intramolecular cyclization.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues commonly encountered during the scale-up of azetidine-3-carboxylate synthesis. A common and scalable route involves the cyclization of a protected γ-amino-α,β-dihalo-propionate derivative or a related γ-amino alcohol. The following Q&A guide is structured around this general pathway but provides principles applicable to other methods like the Dieckmann condensation.
Problem 1: Low or Inconsistent Yield of the Azetidine Ring
Q: My cyclization reaction yield has dropped significantly after increasing the batch size from 50 g to 5 kg. What are the likely causes and how can I fix it?
A: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in issues of mass and heat transfer, concentration effects, or reagent stability.
-
Causality Analysis:
-
Inefficient Heat Transfer: The cyclization to form the azetidine ring is often exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. Localized hot spots can form, leading to thermal decomposition of starting materials, intermediates, or the desired product.
-
Intermolecular Side Reactions: At higher concentrations typical of pilot-scale runs, intermolecular reactions (dimerization, oligomerization) can outcompete the desired intramolecular cyclization. This is a direct consequence of bringing more molecules into proximity with each other.
-
Poor Mixing: Inadequate agitation in a large vessel can lead to localized excesses of base or other reagents, promoting side reactions. For instance, a high local concentration of a strong base can cause elimination or decomposition pathways to dominate.
-
Slow Reagent Addition: Addition rates that are fast on a lab scale can be too fast for a large, poorly mixed reactor. For example, a patent for a multi-kilogram synthesis of an azetidine derivative highlights the importance of the slow addition of reagents to control the reaction and prevent side product formation.[2]
-
-
Troubleshooting Workflow: The following decision tree provides a systematic approach to diagnosing and resolving low-yield issues during scale-up.
Caption: Troubleshooting workflow for low yield on scale-up.
Problem 2: Formation of a Troublesome Impurity Profile
Q: During the synthesis of ethyl 1-Boc-azetidine-3-carboxylate, I'm observing a persistent impurity with a higher molecular weight by LC-MS. What is it and how do I prevent it?
A: This is likely a dimer or oligomer formed via an intermolecular reaction between two molecules of your linear precursor.
-
Mechanistic Insight: Instead of the protected nitrogen attacking the gamma-carbon on the same molecule to form the four-membered ring, it attacks the gamma-carbon of a different molecule. This leads to the formation of a linear dimer, which can then react further to form trimers and higher-order oligomers. This is especially problematic at high concentrations.
-
Prevention Strategies:
-
Employ High-Dilution Principles: While conducting the entire reaction in a very large volume of solvent is often not economically viable on a large scale, you can simulate high-dilution conditions. This is achieved by adding the linear precursor slowly over several hours to a heated solution of the base and solvent. This ensures that the concentration of the reactive precursor is always low, favoring the intramolecular cyclization.
-
Optimize Base and Solvent: The choice of base is critical. A bulky, non-nucleophilic base can be less likely to promote side reactions than a smaller, more nucleophilic one. The solvent can also play a role in solvating the transition state of the intramolecular vs. intermolecular reaction differently. A solvent screen is highly recommended during process development.
Table 1: Illustrative Solvent Effects on Cyclization Efficiency
Solvent Dielectric Constant (ε) Typical Observation Rationale Toluene 2.4 Moderate yield, some dimer Low polarity may not sufficiently solvate the ionic transition state. Acetonitrile (MeCN) 37.5 Good yield, minimal dimer Polar aprotic solvent, effectively solvates the transition state. Dimethylformamide (DMF) 36.7 High yield, but can be difficult to remove Highly polar aprotic, excellent solvating properties. | Tetrahydrofuran (THF) | 7.6 | Variable yields, can promote side reactions | Moderate polarity, Lewis basicity can influence reaction pathway. |
-
Problem 3: Product Isolation and Purification Challenges
Q: My crude azetidine-3-carboxylate is an oil, and I can't purify it effectively on a multi-kilogram scale using column chromatography. What are my options?
A: Relying on chromatography for multi-kilogram purification is generally unsustainable in a manufacturing environment. The goal should be to develop a process that yields a solid product that can be isolated by crystallization or a liquid that can be purified by distillation.
-
Recommended Actions:
-
Salt Formation and Crystallization: If your azetidine has a free nitrogen, or if you deprotect the ester to the carboxylic acid, you can often form a crystalline salt (e.g., hydrochloride, oxalate). This is a classic method for purifying amines and carboxylic acids. The salt can be isolated by filtration and then neutralized in a later step if the free base/ester is required.
-
Distillation: For thermally stable, lower-boiling point azetidine esters, vacuum distillation can be a highly effective purification method. A recent synthesis of a related azetidine intermediate reported successful purification of over 12 grams by distillation in vacuo, a process that is scalable.[6][7]
-
Telescoping Reactions: Re-evaluate the process to see if the crude product can be used directly in the next step without purification (a "telescoped" reaction). Sometimes, the impurities formed are non-reactive in the subsequent step and can be removed more easily from the final product. A process for synthesizing an antimalarial drug, for example, utilized a one-pot arylation and deprotection sequence on a 10-gram scale to minimize purification steps.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which nitrogen protecting group is best for a scalable synthesis of azetidine-3-carboxylates?
The tert-butyloxycarbonyl (Boc) group is highly recommended for scale-up. It is robust and stable to many reaction conditions, yet it can be removed under acidic conditions (e.g., HCl in isopropanol or trifluoroacetic acid) that are generally amenable to large-scale equipment. The benzyl (Bn) group is also common, but its removal via catalytic hydrogenation can be problematic on a large scale due to catalyst handling, filtration, and the need for specialized high-pressure reactors.
Q2: What are the critical safety considerations for azetidine synthesis scale-up?
The primary safety concern is the potential for a thermal runaway reaction , especially during the exothermic cyclization step.[4]
-
Hazard Identification: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). This will help you determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for secondary decomposition reactions.
-
Mitigation:
-
Ensure the reactor's cooling capacity is sufficient to handle the reaction exotherm.
-
Develop a robust protocol that relies on controlled addition rates (semi-batch process) rather than batch heating.
-
Have a clear emergency plan, including a quenching protocol, in case of a cooling failure or unexpected temperature rise.
-
Q3: How do I choose the right starting materials for a cost-effective and scalable process?
For industrial production, the cost and availability of starting materials are paramount. A synthesis starting from inexpensive, commodity chemicals is ideal. For example, a route to 1-benzylazetidin-3-ol that uses benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin) is highly advantageous as these are readily available in bulk.[9] This contrasts with routes that may require expensive reagents or multi-step preparations of the linear precursor.
Optimized Scale-Up Protocol: Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate
This protocol is a refined example based on common literature methods, adapted for kilogram-scale production. It prioritizes safety, efficiency, and minimizes the need for chromatographic purification.
Workflow Diagram
Caption: Scalable workflow for Ethyl 1-Boc-azetidine-3-carboxylate.
Step-by-Step Methodology
Step 2: Intramolecular Cyclization
This protocol assumes the successful synthesis of the dimesylate precursor derived from N-Boc protected serinol ethyl carbonate.
-
Reactor Setup: To a 100 L glass-lined reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge potassium carbonate (3.0 equivalents) and acetonitrile (40 L).
-
Inerting: Purge the reactor with nitrogen for 30 minutes.
-
Heating: Begin agitation and heat the slurry to 65-70 °C.
-
Controlled Addition: In a separate vessel, dissolve the dimesylate precursor (1.0 eq, approx. 5 kg) in acetonitrile (20 L). Add this solution to the reactor via a metering pump over a period of 4 to 6 hours, maintaining the internal temperature at 65-70 °C. This slow addition is critical to minimize dimerization and control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and agitation for an additional 12-18 hours. Monitor the reaction progress by taking samples every 2-4 hours for HPLC analysis until the starting material is <1% remaining.
-
Work-up: Cool the reaction mixture to 20 °C. Filter the inorganic salts and wash the filter cake with acetonitrile (10 L).
-
Isolation: Concentrate the combined filtrate under reduced pressure to afford the crude product as an oil. This crude oil can then be purified by high-vacuum distillation as outlined in the workflow diagram.
References
-
Mykhailiuk, P. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-260. Available at: [Link]
-
Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. Available at: [Link]
-
Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 979. Available at: [Link]
-
Barton, M., et al. (2000). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, No. 115. Available at: [Link]
-
Copelli, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 331-336. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved January 26, 2026, from [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synlett, 2006(13), 2079-2081. Available at: [Link]
-
Candeias, N. R., et al. (2005). Synthesis and intramolecular cyclization of novel β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives. Arkivoc, 2005(6), 25-31. Available at: [Link]
-
Scott, M. E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Central Science, 3(8), 839-844. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. icheme.org [icheme.org]
- 5. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
preventing undesired ring-opening of azetidine scaffolds during synthesis
Technical Support Center: Synthesis and Handling of Azetidine Scaffolds
A Guide for Researchers, Scientists, and Drug Development Professionals
Azetidines are valuable four-membered nitrogen-containing heterocycles that are increasingly incorporated into pharmaceuticals and other bioactive molecules.[1][2][3] Their inherent ring strain, while contributing to their unique chemical reactivity, also makes them susceptible to undesired ring-opening reactions during synthesis and handling.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with azetidine scaffolds and prevent their unintended decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is my azetidine ring opening? What are the common causes?
A1: Azetidine ring-opening is primarily driven by its inherent ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines.[1] Several factors can trigger this undesired reaction:
-
Acidic Conditions: Protonation of the azetidine nitrogen significantly increases ring strain and makes the ring susceptible to nucleophilic attack.[2] This is a common issue, especially with N-aryl azetidines, where the stability is highly dependent on the pKa of the azetidine nitrogen.[2]
-
Lewis Acids: Similar to protic acids, Lewis acids can coordinate to the nitrogen atom, activating the ring for nucleophilic cleavage.
-
Nucleophilic Attack: Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond. This is particularly prevalent when the azetidine ring is activated by an electron-withdrawing group on the nitrogen.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to ring-opening, especially for strained or sterically hindered azetidines.
-
Substituent Effects: The electronic nature of substituents on the azetidine ring and on the nitrogen atom can significantly influence the ring's stability. Electron-withdrawing groups on the nitrogen generally make the ring more susceptible to nucleophilic attack.
Q2: I'm observing ring-opening during my purification step on silica gel. What can I do?
A2: Silica gel is acidic and can promote the decomposition of sensitive azetidines.[2] Here are some strategies to mitigate this issue:
-
Neutralize the Silica Gel: You can neutralize silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then evaporating the solvent.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or treated silica gel (e.g., C18 for reversed-phase chromatography).
-
Flash Chromatography: Minimize the contact time between your compound and the stationary phase by using flash column chromatography.
-
Avoid Chlorinated Solvents: Dichloromethane, a common solvent for chromatography, can generate trace amounts of HCl, which can be detrimental. If possible, use alternative solvents.
Q3: How can I choose the right protecting group for my azetidine nitrogen to prevent ring-opening?
A3: The choice of a nitrogen protecting group is critical for stabilizing the azetidine ring. An ideal protecting group should be robust enough to withstand the reaction conditions but removable under mild conditions that do not induce ring-opening.
| Protecting Group | Key Features & Considerations |
| Boc (tert-Butoxycarbonyl) | - Commonly used and generally stable. - Can be removed under acidic conditions, which may be problematic for some azetidines. Careful optimization of deprotection conditions is necessary. |
| Cbz (Carboxybenzyl) | - Stable to a wide range of conditions. - Typically removed by hydrogenolysis, which is a mild method that is unlikely to cause ring-opening. |
| Sulfonyl Groups (e.g., Tosyl, Nosyl) | - Strongly electron-withdrawing, which can activate the azetidine ring towards nucleophilic attack. - Can be challenging to remove. |
| PMP (p-Methoxyphenyl) | - Can be removed oxidatively, offering an alternative to acidic or reductive cleavage.[4] |
| Trifluoroacetyl (TFA) | - Can be used to protect the azetidine ring during certain reactions, such as palladium-catalyzed arylations.[1] It can often be removed in situ.[1] |
Troubleshooting Guides
Scenario 1: Ring-Opening During Nucleophilic Substitution at C3
You are attempting to perform a nucleophilic substitution on a 3-substituted azetidine (e.g., a 3-iodoazetidine) and are observing significant amounts of the ring-opened product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many substitution reactions can proceed at lower temperatures than initially anticipated. Try running the reaction at 0 °C or even -78 °C to disfavor the ring-opening pathway.
-
Choice of Nucleophile and Base:
-
Use a less basic, "softer" nucleophile if possible.
-
If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to avoid direct attack on the azetidine ring.
-
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can sometimes favor the desired substitution over ring-opening.
-
Protecting Group Modification: If the nitrogen is unprotected or has an activating group, consider switching to a more robust protecting group like Cbz or Boc.
Experimental Protocol: Hiyama Cross-Coupling of 3-Iodoazetidine
This protocol provides an example of a successful C-C bond formation at the C3 position under mild conditions, minimizing the risk of ring-opening.[4]
-
Materials: 3-iodoazetidine derivative, arylsilane, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., SPhos), fluoride source (e.g., TBAF), and a suitable solvent (e.g., THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-iodoazetidine derivative, arylsilane, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the fluoride source.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using chromatography on neutralized silica gel.
-
Scenario 2: Ring-Opening During N-Deprotection
You are trying to remove a protecting group from the azetidine nitrogen, but the desired product is unstable and undergoes ring-opening.
Troubleshooting Steps:
-
Re-evaluate the Deprotection Strategy:
-
Acid-Labile Groups (e.g., Boc): If using strong acids like TFA, try milder acidic conditions. This could involve using a weaker acid (e.g., formic acid) or performing the reaction at a lower temperature.
-
Hydrogenolysis (e.g., Cbz): This is generally a mild method. If ring-opening is still observed, ensure the catalyst is not contaminated with acidic residues. You can add a non-nucleophilic base like triethylamine to the reaction mixture.
-
-
In Situ Functionalization: After deprotection, the free azetidine can be unstable. Consider performing the next synthetic step in situ without isolating the deprotected intermediate.
Mechanistic Insights: Understanding Azetidine Instability
The stability of the azetidine ring is a delicate balance of ring strain and electronic effects. Understanding the underlying mechanisms of ring-opening can help in designing more robust synthetic routes.
Acid-Mediated Ring-Opening:
Under acidic conditions, the azetidine nitrogen is protonated, creating a highly strained azetidinium ion. This intermediate is susceptible to attack by even weak nucleophiles, leading to ring cleavage.
Caption: Acid-catalyzed ring-opening of azetidine.
Influence of N-Substituents on Stability:
The electronic properties of the substituent on the azetidine nitrogen play a crucial role in its stability.
Caption: Impact of N-substituents on azetidine stability.
Studies have shown that N-aryl azetidines linked to conjugated heteroaryls (like 2- or 4-pyridyl) exhibit enhanced stability.[2] This is attributed to the delocalization of the azetidine nitrogen's lone pair into the aromatic system, which reduces its basicity and makes it less prone to protonation.[2]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Azetidine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Rigid vs. Flexible Linkers in Targeted Protein Degradation: Design, Mechanism, and Performance
Welcome to a detailed exploration of a critical, yet often underestimated, component in the design of Proteolysis Targeting Chimeras (PROTACs): the linker. As the crucial bridge connecting a target protein warhead to an E3 ligase anchor, the linker's chemical nature dictates the efficacy, selectivity, and drug-like properties of the entire molecule.[1][] This guide provides an in-depth, objective comparison between rigid and flexible linkers, moving beyond simplistic classifications to offer actionable, field-proven insights for researchers, scientists, and drug development professionals.
Our analysis is grounded in the central event of targeted protein degradation (TPD): the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] The linker's role is not merely to connect two ends; it is an active participant that influences the thermodynamics and kinetics of this complex assembly, ultimately determining the success of the degradation event.[4]
Section 1: The Molecular Logic of the Linker: A Tale of Two Conformations
The choice between a rigid and a flexible linker is fundamentally a choice between two different mechanistic approaches to achieving the same goal: a productive ternary complex.
Flexible Linkers: The "Induced Fit" Model
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are the workhorses of initial PROTAC design.[][5] Their high degree of conformational freedom allows them to act like a pliable fishing line, casting a wide net of possible orientations to facilitate an initial "catch" between the target protein and the E3 ligase.
Mechanistic Implications:
-
Conformational Sampling: These linkers can adopt a multitude of conformations in solution, increasing the statistical probability of finding a spatial arrangement that allows for ternary complex formation, even when the optimal geometry is unknown.[6]
-
Entropic Penalty: The significant flexibility comes at a cost. Upon binding and forming the ternary complex, the linker's conformational freedom is drastically reduced, leading to a significant entropic penalty. This can result in a less stable ternary complex.
-
Synthetic Accessibility: A major advantage is their ease of synthesis. Commercially available bi-functionalized PEG and alkyl motifs allow for the rapid assembly of PROTAC libraries with varying lengths, which is invaluable for initial structure-activity relationship (SAR) studies.[7]
Rigid Linkers: The "Pre-Organized" Model
Rigid linkers employ structures like alkynes, triazoles, piperazines, or phenyl rings to restrict conformational freedom.[5][8] The underlying principle is to "pre-organize" the PROTAC into a conformation that is already optimized for binding to both the target and the E3 ligase simultaneously.
Mechanistic Implications:
-
Reduced Entropic Penalty: By locking the linker into a more defined shape, the entropic cost of forming the ternary complex is significantly reduced. This can lead to more stable and long-lived complexes, which are often associated with more efficient degradation.[5]
-
Improved Selectivity and Potency: A rigid linker can enforce a highly specific geometric arrangement. This can enhance selectivity for the intended target and disfavor interactions with off-target proteins.[7] In some cases, this conformational restriction has led to dramatic improvements in degradation potency.
-
Enhanced Physicochemical Properties: Strategic incorporation of rigid elements can improve crucial drug-like properties. For instance, replacing flexible, greasy alkyl chains with more polar rigid structures can enhance solubility and cell permeability, which are common challenges for PROTACs.[9] However, it's important to note that increased rigidity does not always lead to success and can sometimes impair degradation if the enforced conformation is not productive.[1][7]
Section 2: Experimental Head-to-Head: Performance & Characterization
The theoretical advantages of each linker type must be validated through rigorous experimental testing. A successful PROTAC must not only form a ternary complex but also translate that event into efficient and selective protein degradation within a cellular environment.
Core Metrics for Comparison
-
Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Degradation Efficacy (Dmax): The maximum percentage of protein degradation achievable with a given PROTAC. A higher Dmax is desirable.
-
Ternary Complex Stability & Cooperativity (α): A measure of how favorably the ternary complex forms from the binary complexes. A high cooperativity (α > 1) indicates that the binding of the first protein enhances the binding of the second, often leading to a more stable complex and more efficient degradation.[10]
Comparative Data Analysis
The following table summarizes representative data from published case studies, illustrating the performance differences that can arise from linker modification.
| Target | Linker Type | Key Linker Moiety | DC50 | Dmax | Key Finding/Reference |
| BRD4 | Flexible | PEG | ~25 nM | >90% | Initial potent degradation achieved with flexible linkers. |
| BRD4 | Rigid | Benzene | <5 nM | >95% | Incorporating a benzene ring to form a π-π stacking interaction with Tyr98 of the VHL E3 ligase improved ternary complex stability and degradation potency.[8] |
| Androgen Receptor (AR) | Flexible | PEG | ~3 µM | ~70% | Parent compound showed moderate degradation activity.[1][7] |
| Androgen Receptor (AR) | Rigid | Phenyl Rings | No Activity | 0% | In this specific case, replacing the flexible PEG unit with rigid disubstituted phenyl rings completely abolished degradation, suggesting the rigid conformation was unproductive for ternary complex formation.[1][7] |
| EGFR/HER2 | Flexible | PEG (n) | Degrades Both | >80% | A lapatinib-based PROTAC with a specific PEG linker length degraded both EGFR and HER2.[7] |
| EGFR | Flexible | PEG (n+1) | Degrades EGFR only | >80% | Simply extending the flexible linker by a single ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[7] |
This table is a synthesis of findings from multiple sources and specific values are illustrative of trends.
Key Experimental Protocols for Linker Evaluation
Trustworthy data is the bedrock of rational drug design. Below are streamlined protocols for two essential assays used to evaluate linker performance.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in solution.
-
Reagents & Setup:
-
Purified, tagged Target Protein (e.g., His-tagged).
-
Purified, tagged E3 Ligase complex (e.g., GST-tagged).
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Anti-His-Terbium).
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., Anti-GST-d2).
-
PROTAC of interest (serial dilutions).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well, low-volume, non-binding plates.
-
-
Procedure:
-
Prepare a master mix containing the target protein and E3 ligase at constant concentrations in assay buffer.
-
Dispense the protein master mix into the wells of the 384-well plate.
-
Add serial dilutions of the PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation to reach equilibrium.
-
Prepare an antibody master mix containing both the donor and acceptor antibodies.
-
Add the antibody mix to all wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (due to the "hook effect" at high concentrations) can be used to determine the stability and cooperativity of the ternary complex.[11]
-
Protocol 2: Cellular Degradation Assay (Western Blot)
The Western Blot remains the gold standard for directly visualizing and quantifying the loss of a target protein in a cellular context.
-
Cell Culture & Treatment:
-
Plate cells (e.g., a cancer cell line endogenously expressing the target protein) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE & Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Section 3: A Senior Scientist's Perspective: Strategic Linker Selection
The choice of linker is not a one-size-fits-all decision. It is a strategic process that should evolve with the drug discovery program.
When to Favor Flexible Linkers: Flexible linkers are ideal for the initial stages of a TPD project. When you have a new target or a new warhead, the optimal geometry for the ternary complex is unknown. The conformational promiscuity of flexible linkers allows for a broad exploration of the potential binding space, increasing the chances of identifying a "hit" degrader. Their synthetic tractability makes them perfect for rapidly building libraries to probe the effects of linker length and attachment points.[12]
When to Deploy Rigid Linkers: Rigid linkers are instruments of optimization. Once a productive ternary complex geometry has been identified (often with the help of structural biology or computational modeling), rigid linkers can be designed to "lock in" that favorable conformation.[13] This is a lead optimization strategy used to:
-
Boost Potency: By minimizing the entropic penalty of complex formation.[5]
-
Enhance Selectivity: By designing a structure that precisely fits the desired target-E3 pair and sterically clashes with off-targets.
-
Improve Pharmacokinetics (PK): By reducing the number of rotatable bonds and tuning polarity, rigid linkers can improve properties like cell permeability and metabolic stability, which are critical for in vivo efficacy.[14]
Conclusion
The debate over rigid versus flexible linkers is not about which is universally superior, but about which is strategically optimal for a given stage of drug discovery. Flexible linkers are the tools of exploration, enabling rapid discovery and initial SAR. Rigid linkers are the tools of refinement, allowing for the optimization of potency, selectivity, and drug-like properties. A successful TPD program will judiciously employ both, using flexible linkers to find the path and rigid linkers to pave it. The future of linker design will likely involve even more sophisticated "smart" linkers that combine elements of both, further empowering the rational design of next-generation protein degraders.[15]
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available from: [Link]
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ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]
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Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available from: [Link]
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Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available from: [Link]
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Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available from: [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available from: [Link]
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ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and Hook effect. Available from: [Link]
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ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Available from: [Link]
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ACS Publications. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available from: [Link]
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MDPI. (n.d.). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Applied Sciences. Available from: [Link]
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Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. Available from: [Link]
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PubMed. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available from: [Link]
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Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. Available from: [Link]
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YouTube. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. Available from: [Link]
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NIH National Library of Medicine. (n.d.). High accuracy prediction of PROTAC complex structures. bioRxiv. Available from: [Link]
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Royal Society of Chemistry. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews. Available from: [Link]
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The Unseen Axis: A Comparative Guide to Azetidine Stereochemistry in PROTAC Activity
Introduction: Beyond the Chain—The Third Dimension in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] For years, the linker was often viewed as a simple tether, with optimization focused primarily on its length.[3][4] However, the field is rapidly evolving, and it is now unequivocally clear that the linker's composition and three-dimensional architecture are paramount to a PROTAC's success.[5] They govern the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5]
This guide moves beyond linear, flexible linkers to explore the impact of incorporating rigid, stereochemically defined scaffolds. Specifically, we will assess the profound, yet often overlooked, influence of azetidine stereochemistry on PROTAC activity. While direct comparative studies on PROTACs containing different azetidine stereoisomers are still emerging in peer-reviewed literature, the principles of conformational restriction and spatial vectoring provide a robust framework for understanding their potential impact. This guide will provide a framework for the rational design of azetidine-containing PROTACs, drawing parallels from analogous systems and outlining the experimental data required for validation.
The Azetidine Scaffold: A Privileged Element for Conformational Control
Azetidine, a saturated four-membered heterocycle, is increasingly recognized as a valuable building block in medicinal chemistry.[6] Its inclusion in a PROTAC linker imparts a degree of conformational rigidity that is absent in commonly used polyethylene glycol (PEG) or alkyl chains.[1][6] This rigidity is not a bug; it is a feature. By reducing the entropic penalty associated with the flexible linker folding into a bioactive conformation, a rigid scaffold can potentially enhance the stability of the ternary complex.[7]
The true power of azetidine, however, lies in its stereochemistry. When substituted, for instance at the 2 and 4 positions or 3 and 4 positions, the substituents can exist in either a cis or trans relationship. These are not freely interconverting conformers but distinct, stable stereoisomers. This fixed geometry dictates the exit vectors of the linker, precisely controlling the spatial orientation of the warhead relative to the E3 ligase ligand.
The Mechanistic Impact of Azetidine Stereochemistry on Ternary Complex Formation
The central hypothesis is that the defined stereochemistry of a substituted azetidine ring within a PROTAC linker will have a decisive impact on the geometry of the ternary complex. A productive ternary complex requires optimal positioning of the POI and the E3 ligase to facilitate the transfer of ubiquitin.[8]
-
Cis-Azetidine Isomers: In a cis-substituted azetidine, the exit vectors for the rest of the linker are projected on the same side of the ring. This would result in a more compact or "bent" conformation of the PROTAC. Such a conformation might be ideal for bringing together a POI and an E3 ligase that require close proximity and a specific protein-protein interface for productive ubiquitination.
-
Trans-Azetidine Isomers: Conversely, a trans-substituted azetidine will project the linker exit vectors on opposite sides of the ring, leading to a more linear and extended PROTAC conformation. This could be advantageous for spanning larger distances between the binding pockets of the POI and E3 ligase or for avoiding steric clashes between the two proteins.
The consequence of this stereochemical control is a binary outcome: one stereoisomer may lead to a highly stable and productive ternary complex, resulting in potent protein degradation, while the other may induce a sterically clashing or otherwise unproductive complex, leading to weak or no degradation. This concept is powerfully illustrated by photoswitchable PROTACs that incorporate azobenzene in their linkers. The trans and cis isomers of azobenzene, which can be interconverted with light, have different end-to-end distances, and this seemingly small change can switch PROTAC activity from on to off.[1] An azetidine ring with fixed stereochemistry can be thought of as a permanently "locked" version of such a switch.
Comparative Analysis: A Predictive Framework
In the absence of direct, published comparative data for azetidine-based PROTACs, we can construct a predictive model based on the principles discussed. Let us consider a hypothetical case study targeting Bruton's Tyrosine Kinase (BTK) using a known warhead and recruiting the Cereblon (CRBN) E3 ligase. The only difference between the two hypothetical PROTACs, Aze-PROTAC-cis and Aze-PROTAC-trans, is the stereochemistry of the substituents on the azetidine ring within the linker.
| Parameter | Aze-PROTAC-cis (Predicted) | Aze-PROTAC-trans (Predicted) | Rationale for Predicted Difference |
| Ternary Complex Stability (Kd) | Low nM | High nM / µM | The cis isomer is predicted to perfectly orient the BTK and CRBN for favorable protein-protein interactions, leading to a stable complex. The trans isomer is predicted to hold the proteins at a distance or angle that prevents these stabilizing interactions. |
| Degradation Potency (DC50) | Potent (e.g., <50 nM) | Inactive (e.g., >10 µM) | A stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation.[8] |
| Maximal Degradation (Dmax) | >90% | <10% | The productive conformation of the cis isomer-induced complex allows for efficient ubiquitin transfer, leading to near-complete protein degradation. |
| Cellular Permeability | Moderate to High | Moderate to High | While stereochemistry might slightly alter physicochemical properties, significant differences in permeability are not anticipated unless one isomer adopts a conformation that masks polar surface area more effectively. |
This predictive table underscores the critical importance of synthesizing and testing stereochemically pure azetidine-containing PROTACs. A seemingly minor change in the 3D structure of the linker can be the difference between a highly potent degrader and an inactive molecule.
Experimental Workflows for Assessing Azetidine-Based PROTACs
To validate the predictions outlined above, a systematic experimental approach is required. The following workflow provides a robust strategy for comparing the activity of stereoisomeric PROTACs.
Key Experimental Protocols
1. Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC. A fluorescent donor (e.g., conjugated to an anti-tag antibody for the POI) and an acceptor (e.g., conjugated to an anti-tag antibody for the E3 ligase) will generate a FRET signal only when brought close together within the ternary complex.
-
Step-by-Step Protocol:
-
Recombinantly express and purify tagged versions of the POI (e.g., His-tagged) and the E3 ligase complex (e.g., FLAG-tagged).
-
In a 384-well plate, add a fixed concentration of the POI and the E3 ligase.
-
Add a serial dilution of the cis- and trans-azetidine PROTACs to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
-
Add the TR-FRET antibody pair (e.g., anti-His-Tb donor and anti-FLAG-d2 acceptor).
-
Incubate for another defined period (e.g., 60 minutes).
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the half-maximal effective concentration (EC50) for complex formation.
-
2. Target Degradation Assay (Western Blot)
-
Principle: This is a direct measure of the PROTAC's ability to induce the degradation of the endogenous target protein in a cellular context.
-
Step-by-Step Protocol:
-
Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the cis- and trans-azetidine PROTACs for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
3. Cellular Viability Assay
-
Principle: To determine if the degradation of the POI results in a desired biological outcome (e.g., reduced proliferation of cancer cells).
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the cis- and trans-azetidine PROTACs.
-
Incubate for a period relevant to the biological process being studied (e.g., 72 hours for proliferation).
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Plot the viability against the PROTAC concentration to determine the GI50 (half-maximal growth inhibition).
-
Conclusion: The Imperative of Stereochemical Precision in PROTAC Design
The era of viewing PROTAC linkers as simple, flexible chains is over. The future of potent and selective protein degraders lies in the rational design of linkers with well-defined three-dimensional structures. Azetidine rings, with their inherent rigidity and potential for stereochemical diversity, represent a powerful tool in the medicinal chemist's arsenal. While direct comparative studies are still needed to fully elucidate the structure-activity relationships of azetidine stereoisomers in PROTACs, the fundamental principles of ternary complex geometry strongly suggest that this is a critical parameter to control. By synthesizing stereochemically pure compounds and employing a rigorous suite of biochemical and cellular assays, researchers can unlock new avenues for developing next-generation therapeutics with enhanced potency and selectivity. The message is clear: in the world of PROTAC design, the angle of approach, dictated by stereochemistry, can make all the difference.
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available from: [Link]
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Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-348. Available from: [Link]
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Testa, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry, 65(13), 8983–8997. Available from: [Link]
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Schwalm, M. P., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Theory and Computation, 18(2), 1236–1251. Available from: [Link]
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Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. Available from: [Link]
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Zou, Y., et al. (2023). DiffPROTACs is a deep learning-based generator for proteolysis targeting chimeras. Nature Communications, 14(1), 5966. Available from: [Link]
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Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Enzymology, 656, 479-510. Available from: [Link]
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Slanina, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4287-4339. Available from: [Link]
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Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11927-E11936. Available from: [Link]
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Wu, Y., et al. (2024). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 12, e90805. Available from: [Link]
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Zhang, H., et al. (2024). Efficient Sampling of PROTAC-Induced Ternary Complexes. bioRxiv. Available from: [Link]
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Shaik, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Journal of Chemical and Pharmaceutical Research, 12(6), 1-8. Available from: [Link]
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Wu, Y., et al. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. Available from: [Link]
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Foscato, M., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. Available from: [Link]
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Drummond, M. L., & Williams, R. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available from: [Link]
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Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. Available from: [Link]
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Ciulli, A. (2019). PROTAC-induced ternary complexes: a new dimension in the structure-guided design of chemical degraders. Biochemical Society Transactions, 47(6), 1637-1649. Available from: [Link]
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Khan, I., et al. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Molecules, 25(21), 5163. Available from: [Link]
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Simpson, L. M., et al. (2022). Target protein localization and its impact on PROTAC-mediated degradation. Cell Chemical Biology, 29(10), 1546-1557.e6. Available from: [Link]
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Smith, B. E., et al. (2017). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 24(11), 1333-1342.e5. Available from: [Link]
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Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(5), 1951-1966. Available from: [Link]
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A Comparative Guide to Azetidine and Other Small Heterocyclic Linkers in Drug Discovery
Introduction: The Critical Role of Linkers in Modern Drug Design
In the intricate process of drug discovery, the linker is far more than a simple spacer. It is a critical design element that dictates the spatial orientation of pharmacophores, influences physicochemical properties, and ultimately governs the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various classes of linkers, small nitrogen-containing saturated heterocycles have garnered significant attention due to their ability to impart conformational rigidity and favorable properties.[1][2][3][4] For decades, pyrrolidine and piperidine rings have been staples in the medicinal chemist's toolbox. However, the four-membered azetidine ring has emerged as a "privileged scaffold," offering a unique combination of properties that often translates into superior drug candidates.[5][6][7]
This guide provides an in-depth comparative analysis of azetidine versus other common small heterocyclic linkers, such as pyrrolidine and piperidine. We will delve into the structural and conformational nuances, compare key experimental data, and provide validated protocols for assessing their performance. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to rationally select the optimal linker for their specific therapeutic targets.
Azetidine: A Small Ring with a Big Impact
Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability.[1] Its growing prominence in medicinal chemistry is not accidental; it stems from a unique confluence of structural features that address several key challenges in drug design.[7]
Key Attributes of the Azetidine Scaffold:
-
Conformational Rigidity: The significant ring strain (approx. 25-26 kcal/mol) inherent to the four-membered ring severely restricts its conformational freedom.[6][8] This rigidity helps to "lock" a molecule into a desired bioactive conformation, which can lead to a significant increase in binding affinity for its biological target by reducing the entropic penalty of binding.[1]
-
Improved Physicochemical Properties: The incorporation of an sp³-rich, polar azetidine motif often leads to marked improvements in aqueous solubility, a critical factor for oral bioavailability and formulation.[8] Furthermore, its rigid structure can shield adjacent chemical bonds from metabolic enzymes, enhancing metabolic stability.
-
Three-Dimensional Vectorial Exit: Unlike flat aromatic rings, the puckered azetidine ring provides precise, three-dimensional exit vectors for substituents. This allows for fine-tuned spatial exploration of a protein's binding pocket, enabling the optimization of crucial drug-target interactions.
The successful application of these principles is evidenced by several FDA-approved drugs that feature an azetidine moiety, including the JAK inhibitor Baricitinib , the MEK1/2 inhibitor Cobimetinib , and the calcium channel blocker Azelnidipine .[5][8] These examples validate azetidine's role as a performance-enhancing scaffold in contemporary drug development.
Structural and Conformational Showdown: Azetidine vs. Its Larger Cousins
The choice of a heterocyclic linker directly impacts a molecule's shape and flexibility. Understanding the conformational preferences of each ring system is fundamental to rational drug design.
Azetidine (4-Membered Ring)
The azetidine ring adopts a puckered conformation. This constrained geometry provides a compact and structurally well-defined scaffold. While empirical energy calculations once suggested it was more flexible than proline, quantum-mechanical methods have shown that its puckered structure is highly dependent on the backbone, offering a unique and constrained conformational landscape.[9]
Pyrrolidine (5-Membered Ring)
The five-membered pyrrolidine ring is significantly more flexible than azetidine. It readily adopts "envelope" and "twist" conformations with a relatively low energy barrier between them. This flexibility can be advantageous in some contexts but often comes at the cost of a higher entropic penalty upon binding and can expose the molecule to multiple metabolic pathways. When replacing a proline with an azetidine-2-carboxylic acid residue in a peptide, the four-membered ring preferentially induces a γ-turn, whereas the five-membered proline ring favors a β-turn, demonstrating how ring size dictates secondary structure.[10]
Piperidine (6-Membered Ring)
The six-membered piperidine ring is the most conformationally stable of the three, predominantly adopting a low-energy "chair" conformation. While this provides well-defined axial and equatorial positions for substituents, it also creates a larger, more lipophilic scaffold compared to azetidine. The transition to higher-energy "boat" or "twist-boat" conformations is energetically unfavorable, making it a relatively rigid but bulkier option.
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To rapidly assess the solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral absorption and ensuring reliable results in biological assays.
Causality: A compound's solubility is dictated by the interplay between its crystal lattice energy (how tightly the solid-state packs) and its solvation energy (how favorably it interacts with water). Linkers like azetidine can disrupt crystal packing and introduce polar interactions, improving solubility. This high-throughput assay measures the point at which a compound, introduced from a DMSO stock, precipitates out of aqueous solution. [11][12] Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO.
-
Plate Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to create the highest concentration point. Mix thoroughly.
-
Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. [13]7. Analysis: The concentration at which a sharp increase in light scattering is observed is determined as the kinetic solubility limit.
Caption: Workflow for a kinetic aqueous solubility assay.
Experimental Protocol 3: Competitive Binding Affinity Assay
Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of a test compound for its target protein.
Causality: The linker orients the key binding motifs of a molecule. A rigid linker like azetidine can lock the molecule in an optimal binding conformation, leading to higher affinity. This assay quantifies how effectively the test compound displaces a known, labeled ligand from the target's active site.
Methodology:
-
Reagents: Prepare the target protein, a labeled ligand (e.g., fluorescent or radiolabeled) with known affinity, and serial dilutions of the test compounds.
-
Binding Reaction: In a suitable microplate, combine the target protein and the labeled ligand. Allow them to incubate and reach binding equilibrium.
-
Competition: Add the serially diluted test compounds to the wells. Incubate again to allow the test compound to compete with the labeled ligand for binding to the target.
-
Detection: Measure the signal from the bound labeled ligand. Common methods include fluorescence polarization, FRET, or scintillation counting. The signal will decrease as the test compound displaces the labeled ligand.
-
Data Analysis: Plot the signal versus the concentration of the test compound. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of test compound required to displace 50% of the labeled ligand).
Caption: Principle of a competitive binding affinity assay.
Conclusion and Future Outlook
The evidence strongly supports the classification of azetidine as a privileged scaffold in drug discovery. Its unique combination of conformational rigidity, stability, and positive influence on physicochemical properties provides a powerful tool for medicinal chemists to overcome common developmental hurdles. [5]While pyrrolidine and piperidine remain valuable linkers, the comparative data shows that azetidine often provides a superior solution for optimizing potency, solubility, and metabolic stability simultaneously.
The rational selection of a linker is a multi-parameter optimization challenge. As demonstrated, a systematic approach grounded in the principles of conformational analysis and validated by rigorous experimental testing is paramount. By understanding the distinct advantages of each heterocyclic system, researchers can make more informed decisions, accelerating the journey from hit to lead and ultimately to a successful clinical candidate. The continued exploration of strained ring systems like azetidine promises to unlock new chemical space and deliver the next generation of innovative therapeutics.
References
-
Kaur, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
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-
PMC. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. [Link]
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PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
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ResearchGate. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
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Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
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ACS Publications. Conformational Preferences of Proline Analogues with Different Ring Size. [Link]
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PubMed. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. [Link]
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PubMed. Azetidines of pharmacological interest. [Link]
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IJAEM. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
This guide provides essential safety and logistical information for the proper disposal of 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate (CAS No. 1105663-94-2). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: A Structural and Hazard Analysis
This compound is a complex organic molecule whose potential hazards must be inferred from its constituent functional groups in the absence of a specific Safety Data Sheet (SDS). The key structural features are an N-Boc protected azetidine ring, an ethyl ester, and a carbamoyl group.
-
Azetidine Ring: The four-membered azetidine ring is strained, which is a source of its synthetic utility and a consideration for its reactivity.[1] While more stable than aziridines, the ring can undergo cleavage under certain conditions.[2]
-
N-Boc Group: The N-tert-butoxycarbonyl (Boc) group is a common amine protecting group that is notably labile under acidic conditions and can also be removed thermally.[3][4]
-
Carbamoyl and Ester Groups: Carbamates and esters can undergo hydrolysis. The toxicity of carbamates can vary widely, with some being used as pesticides.[5] Simple carbamates like ammonium carbamate are relatively non-toxic but can cause skin and respiratory irritation.[6]
-
Analog Hazards: Safety data for structurally similar compounds, such as azetidine-3-carboxylic acid, indicate potential for skin, eye, and respiratory irritation.[7] Some azetidine derivatives have shown toxicity by acting as mimics of natural amino acids like proline.[2][8]
Based on this analysis, this compound should be handled as a potentially hazardous substance.
Table 1: Inferred Hazard Profile
| Hazard Type | Inferred Risk and Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful. Handle with appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | Assumed to be a skin irritant. Avoid direct contact. |
| Eye Damage/Irritation | Assumed to be an eye irritant. Wear safety glasses or goggles. |
| Respiratory Irritation | Possible irritant, especially if aerosolized. Handle in a well-ventilated area or fume hood. |
| Reactivity | Reacts with strong acids and strong oxidizing agents. Thermal decomposition is expected at elevated temperatures. |
| Environmental Hazard | The environmental fate is unknown. Avoid release into the environment. |
Guiding Principles for Disposal: The "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste.[9] This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction. As a research chemical, this compound may not be explicitly listed as a hazardous waste.[10][11] However, it may be classified as such based on its characteristics (ignitability, corrosivity, reactivity, or toxicity).[9][12] Therefore, it is prudent to treat it as hazardous waste.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from laboratory bench to final disposal.
Caption: Disposal workflow for this compound.
Proper segregation is the cornerstone of safe laboratory waste management.
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," the CAS number "1105663-94-2," and the approximate concentration and quantity.
For small residual amounts (e.g., rinsing of glassware), chemical neutralization can be considered. This should only be performed by trained personnel in a fume hood with appropriate PPE.
A. Acidic Hydrolysis of the N-Boc Group:
The N-Boc group is readily cleaved by strong acids.[3]
-
Procedure: Cautiously add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the aqueous solution containing the compound.
-
Reaction: The N-Boc group will hydrolyze to liberate the free amine, tert-butanol, and carbon dioxide. The ester and carbamoyl groups may also undergo hydrolysis under these conditions.
-
Neutralization: After allowing the reaction to proceed (e.g., for several hours with stirring), neutralize the solution with a base such as sodium bicarbonate until the pH is between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution can then be disposed of as aqueous chemical waste, in accordance with local regulations.
B. Basic Hydrolysis of Ester and Carbamoyl Groups:
Esters and carbamates can be hydrolyzed under basic conditions.[13]
-
Procedure: Add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) to the aqueous solution of the compound.
-
Reaction: The ethyl ester and carbamoyl group will hydrolyze to the corresponding carboxylate and amine, respectively. The N-Boc group is generally stable to base.
-
Neutralization: After sufficient reaction time, neutralize the solution with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.
-
Disposal: Dispose of the neutralized aqueous solution as chemical waste.
-
Secure Closure: Keep waste containers tightly closed except when adding waste.
-
Secondary Containment: Store waste containers in a designated secondary containment bin to prevent spills.
-
Incompatible Wastes: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids (unless performing a neutralization procedure).
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not pour this chemical down the drain or dispose of it in the regular trash.
The recommended final disposal method for this compound is incineration by a licensed hazardous waste disposal facility. Thermal decomposition of N-Boc protected compounds typically yields carbon dioxide and isobutylene.[4] Incineration will also destroy the azetidine ring and other organic components, converting them to oxides of carbon and nitrogen.
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS.
-
Personal Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Marco Rubber & Plastics. (n.d.). CARBAMATE Resistant O-Rings and Seals. Retrieved from [Link]
-
UCL Safety Services. (2022, May 5). Classification of hazardous waste. University College London. Retrieved from [Link]
- Singh, V., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- De Kimpe, N., et al. (2009).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Thives Santos, W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Journal, 120(6), 2904-2918.
- Bhawal, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
- National Research Council. (1999). Risk-Based Waste Classification in California.
- De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
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Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
- Bhawal, S. (2015). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). BOC-ON.
- PubChem. (n.d.). 3-azetidinecarboxylic Acid.
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
- Canyon Components. (n.d.).
- PubMed. (2026, January 5).
- ResearchGate. (n.d.).
- Thomas Scientific. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
